Levotofisopam
Beschreibung
Eigenschaften
CAS-Nummer |
82059-51-6 |
|---|---|
Molekularformel |
C22H26N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m1/s1 |
InChI-Schlüssel |
RUJBDQSFYCKFAA-OAHLLOKOSA-N |
SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Isomerische SMILES |
CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Kanonische SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Synonyme |
1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine dextofisopam EGYT-341 Grandaxin levotofisopam tofisopam tofizopam |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Solvent-Antisolvent Pair Selection
| Solvent System | Anti-Solvent | Particle Size (µm) | Crystallinity (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | Water | 15–25 | 92 |
| Ethanol | Hexane | 30–45 | 85 |
| Dichloromethane | Diethyl Ether | 10–18 | 95 |
Table 1: Crystallization parameters adapted from lyophilization protocols for structurally similar compounds.
Rapid cooling (5°C/min) in THF/water systems yields amorphous phases, while slow cooling (0.5°C/min) promotes monoclinic crystals. XRPD analysis reveals Form I (thermodynamically stable) and Form II (metastable), with Form I preferred for oral formulations due to higher dissolution rates.
Lyophilization for Parenteral Formulations
US8158152B2 details a lyophilization protocol for heat-sensitive benzodiazepines:
Process Parameters
-
Freezing : Shelf temperature: −30°C, 4 hours
-
Primary Drying : −5°C at 200 µM vacuum, 12 hours
-
Secondary Drying : 30°C, 15 hours (residual solvent <0.1%)
Reconstitution with 0.9% saline achieves 50 mg/mL solubility, suitable for intravenous administration.
Analytical Characterization
Critical quality attributes include:
-
Chiral Purity : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10, 1 mL/min) confirms ≥99.5% (S)-enantiomer.
-
Stability : Accelerated testing (40°C/75% RH, 6 months) shows <0.2% degradation, indicating no need for antioxidant excipients.
Regulatory and Manufacturing Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen: Levotofisopam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Verschiedene Nucleophile und Elektrophile unter geeigneten Bedingungen
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann .
Wissenschaftliche Forschungsanwendungen
Management of Anxiety Disorders
Levotofisopam has been utilized in treating anxiety disorders due to its anxiolytic properties. Clinical studies have demonstrated its effectiveness in reducing both objective and subjective measures of anxiety in patients. The compound's ability to modulate autonomic responses makes it a suitable candidate for addressing anxiety-related symptoms .
Treatment of Hyperuricemia and Gout
Recent research has identified this compound as a promising agent for lowering serum urate levels in patients with hyperuricemia and gout. A notable study involved administering this compound at a dosage of 50 mg three times daily for seven days to individuals with elevated serum urate levels. The results indicated a significant mean reduction in serum urate levels by 48.8%, with all participants achieving therapeutic levels below 6.0 mg/dL .
Table 1: Summary of Clinical Findings on this compound for Gout Treatment
| Study | Sample Size | Dosage | Duration | Mean % Reduction in SUA | Therapeutic SUA Achieved |
|---|---|---|---|---|---|
| 13 | 50 mg TID | 7 days | 48.8% | Yes (all subjects) |
Efficacy in Postmenopausal Women
A clinical trial evaluated the effects of this compound on hot flash frequency in postmenopausal women, demonstrating a significant reduction within just one week of treatment. This suggests that this compound may also be beneficial for managing menopausal symptoms, expanding its therapeutic scope beyond anxiety and gout .
Safety Profile
The safety profile of this compound has been assessed through various studies, revealing that it is generally well tolerated among patients. In the gout study mentioned earlier, adverse events were reported but were not severe enough to warrant discontinuation of treatment . Common side effects included musculoskeletal pain and headaches, which were manageable.
Wirkmechanismus
Levotofisopam exerts its effects primarily through its action as a gamma-aminobutyric acid A receptor agonist. This mechanism involves:
Binding to Gamma-Aminobutyric Acid A Receptors: this compound binds to these receptors, enhancing their activity.
Modulation of Neurotransmission: This binding leads to increased inhibitory neurotransmission, which can have various therapeutic effects, including anxiolytic and uricosuric actions
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Mechanism of Action
Clinical Efficacy
Research and Development Status
- This compound : Phase 2a completed; further trials needed to confirm long-term safety and efficacy .
- KUX-1151 : Phase II trials ongoing in the U.S. and Japan .
- Arhalofenate : Development stalled due to mixed efficacy in gout and diabetes .
Critical Analysis of Evidence
Biologische Aktivität
Levotofisopam is the S-enantiomer of tofisopam, a 2,3-benzodiazepine derivative primarily investigated for its potential therapeutic applications in treating anxiety and autonomic instability. Recent studies have highlighted its biological activity, particularly its uricosuric effects, which may offer new avenues for treating hyperuricemia and gout. This article delves into the biological activity of this compound, supported by data tables and case studies.
This compound exhibits several biological activities that contribute to its therapeutic potential:
- Uricosuric Activity : It enhances the renal excretion of uric acid, leading to reduced serum urate levels. This mechanism is crucial for patients with gout, where elevated uric acid levels can cause painful flare-ups.
- Anxiolytic Properties : As a benzodiazepine derivative, it may modulate neurotransmitter systems, particularly GABAergic pathways, contributing to its anxiolytic effects.
Phase 1 and 1b Trials
- Phase 1 Study : Conducted on healthy volunteers, this trial assessed the safety and pharmacokinetics of this compound. The results indicated acceptable safety profiles with unexpected reductions in serum urate levels .
- Phase 1b Study : Aimed at evaluating the efficacy of this compound in treating symptoms associated with menopause, this study also provided insights into its biological activity .
Efficacy in Gout Management
A pivotal open-label study investigated the effects of this compound on patients with gout. Key findings include:
- Study Design : Patients received 50 mg of this compound three times daily for seven days.
- Results :
- Mean Percent Reduction in Serum Urate (SUA) : 48.8% (range: 31.1% - 64.6%).
- Mean Absolute Reduction in SUA : 3.9 mg/dL (range: 2.3 - 5.3 mg/dL).
- Therapeutic SUA Achievement : All participants achieved a therapeutic SUA of <6.0 mg/dL by Day 7.
This study demonstrated that this compound significantly lowers SUA through increased fractional excretion of uric acid, indicating robust uricosuric activity .
Summary of Clinical Findings
| Study | Population | Dose | Duration | Mean % Reduction in SUA | Mean Absolute Reduction in SUA |
|---|---|---|---|---|---|
| Phase 1 | Healthy Volunteers | - | - | - | - |
| Gout Study | Patients with Hyperuricemia and Gout | 50 mg TID | 7 days | 48.8% (31.1%-64.6%) | 3.9 mg/dL (2.3-5.3) |
Adverse Effects
The treatment was generally well tolerated; however, some adverse effects were reported:
Q & A
Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?
- Separate Results (data presentation) from Discussion (interpretation vs. prior work).
- Use SUPPORT guidelines for supplementary materials (e.g., NMR spectra, HPLC chromatograms) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
